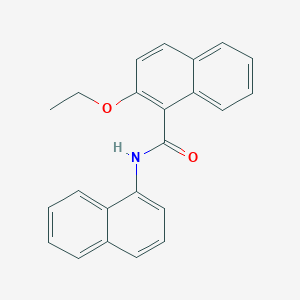

2-ethoxy-N-(1-naphthyl)-1-naphthamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃, δ ppm):

- Aromatic protons : 7.20–8.50 (m, 14H, naphthalene H)

- Ethoxy group : 1.50 (t, 3H, -OCH₂CH₃), 4.20 (q, 2H, -OCH₂CH₃)

- Amide NH : 9.80 (s, 1H, -CONH-)

¹³C NMR (100 MHz, CDCl₃, δ ppm):

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

Properties

Molecular Formula |

C23H19NO2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-ethoxy-N-naphthalen-1-ylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C23H19NO2/c1-2-26-21-15-14-17-9-4-6-12-19(17)22(21)23(25)24-20-13-7-10-16-8-3-5-11-18(16)20/h3-15H,2H2,1H3,(H,24,25) |

InChI Key |

LRQYMHNWJKSCHN-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Bromo-N-(1-Naphthyl)Acetamide (CAS 1136-82-9)

- Molecular Formula: C₁₂H₁₀BrNO

- Molecular Weight : 264.12 g/mol

- Key Differences : The bromine atom at the 2-position increases electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with the ethoxy group in the target compound, which is less reactive but may improve metabolic stability .

N-(2-Hydroxyphenyl)-1-Naphthamide (CAS 110809-23-9)

- Molecular Formula: C₁₇H₁₃NO₂

- Molecular Weight : 263.29 g/mol

- Key Differences : The hydroxyl (-OH) group on the phenyl ring introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the ethoxy group. This may expand its utility in pharmaceutical formulations requiring aqueous compatibility .

Substituent Position and Ring Modifications

N-(1-(Naphthalen-2-yl)Ethyl)Acetamide (CAS 199442-03-0)

1-Acetamino-7-Naphthol (CAS 6470-18-4)

- Molecular Formula: C₁₂H₁₁NO₂

- Molecular Weight : 201.22 g/mol

- Key Differences : The hydroxyl group at the 7-position and acetamide at the 1-position create a bifunctional structure. Unlike the ethoxy group, the hydroxyl moiety may participate in oxidation reactions, limiting stability under acidic conditions .

Complex Heterocyclic Derivatives

2-Ethoxy-N-(1-((Tetrahydro-2H-Pyran-4-yl)Methyl)-1H-Pyrazol-4-yl)-1-Naphthamide (CAS 1790197-82-8)

- Molecular Formula : C₂₂H₂₅N₃O₃

- Molecular Weight : 379.5 g/mol

- This contrasts with the simpler ethoxy-naphthamide structure, which may lack specificity for complex biological targets .

N-(1-Naphthyl)Ethylenediamine Dihydrochloride (CAS 1465-25-4)

- Molecular Formula : C₁₂H₁₄N₂·2HCl

- Molecular Weight : 259.17 g/mol

- Key Differences: The ethylenediamine backbone replaces the amide linkage, increasing basicity and water solubility (as a dihydrochloride salt).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.